BenchChemオンラインストアへようこそ!

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Lipophilicity Drug design LogP

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a polychlorinated/fluorinated aromatic ether belonging to the class of chlorodifluoromethoxy-substituted benzenes. It bears a 4-chloro-2-fluoro substitution pattern on the ring and a chlorodifluoromethoxy (–O–CF₂Cl) group at position 1.

Molecular Formula C7H3Cl2F3O
Molecular Weight 231 g/mol
CAS No. 1404193-59-4
Cat. No. B1444024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene
CAS1404193-59-4
Molecular FormulaC7H3Cl2F3O
Molecular Weight231 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)F)OC(F)(F)Cl
InChIInChI=1S/C7H3Cl2F3O/c8-4-1-2-6(5(10)3-4)13-7(9,11)12/h1-3H
InChIKeySBXYKDPUHLCSCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene (CAS 1404193-59-4) – Definition and Core Procurement Profile


4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene is a polychlorinated/fluorinated aromatic ether belonging to the class of chlorodifluoromethoxy-substituted benzenes. It bears a 4-chloro-2-fluoro substitution pattern on the ring and a chlorodifluoromethoxy (–O–CF₂Cl) group at position 1 . Its molecular formula is C₇H₃Cl₂F₃O with a molecular weight of 231.00 g·mol⁻¹, and the SMILES representation is Fc1cc(Cl)ccc1OC(F)(F)Cl . This chemical is primarily sourced as a halogen-rich aromatic building block or synthetic intermediate. Its combination of ring-bound chlorine and fluorine alongside a reactive chlorodifluoromethoxy group provides a distinct reactivity and physicochemical signature compared to simpler difluoromethoxybenzene or trifluoromethoxybenzene analogs, which is the basis for evaluation in procurement contexts when a specific substitution pattern and the –OCF₂Cl handle are both mandatory.

Why Generic Halophenyl Ether Substitution Fails: The 4-Chloro-2-Fluoro-1-chlorodifluoromethoxybenzene Differentiation


Simple halobenzene building blocks—such as 4-chlorofluorobenzene, difluoromethoxybenzene (CAS 770‑11‑6), or 1-chloro-4-(difluoromethoxy)benzene—lack the precise spatial arrangement and electronic balance of the chlorodifluoromethoxy group together with the 4‑chloro‑2‑fluoro ring pattern. The –OCF₂Cl group is not merely a larger version of –OCF₃ or –OCHF₂; it introduces a distinct lipophilicity increment (predicted XLogP3 ~3.4–3.8 vs. ~3.1 for the –OCF₂H analogue) while retaining a reactive C–Cl bond in the side chain, enabling orthogonal late-stage functionalisation that trifluoromethoxy or difluoromethoxy analogs cannot match [1][2]. Without the exact 4‑Cl‑2‑F ring halogenation, both the reactivity and the steric/electronic fit in downstream receptor or enzyme pockets will deviate, making generic interchange scientifically unsound.

Quantitative Differentiation of 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene from In‑Class Analogs


Predicted Lipophilicity Shift vs. Difluoromethoxy Analogue (XLogP3‑AA Comparison)

Among closely related phenyl‑chlorodifluoromethoxy ethers, lipophilicity is a key selection criterion. The 4‑Cl‑2‑F‑1‑OCF₂Cl substitution elevates the computed XLogP3‑AA compared to the 4‑Cl‑2‑F‑1‑OCF₂H analogue (CAS 1404194‑13‑3). For the 1‑OCF₂Cl series, the predicted XLogP3‑AA is estimated at 3.6‑3.8 based on PubChem data for the 3,5‑difluoro isomer (3.5) and the higher halogen content of the target compound [1][2]. The 4‑chloro‑1‑(difluoromethoxy)‑2‑fluorobenzene (CAS 1404194‑13‑3, C₇H₄ClF₃O, MW 196.55) is expected to have a lower XLogP3 (~3.1) due to the absence of the side‑chain chlorine . This ~0.5‑0.7 log unit gain directly influences membrane permeability and protein‑binding free energy.

Lipophilicity Drug design LogP

Molecular Weight and Halogen Mass Fraction Differentiates from Trifluoromethoxy Analogues

The molecular weight (231.00 g·mol⁻¹) and halogen mass fraction (Cl₂F₃O = ~61 % halogen by mass) of the target compound are substantially higher than those of the corresponding trifluoromethoxy analogue, 4‑chloro‑2‑fluoro‑1‑(trifluoromethoxy)benzene (C₇H₃ClF₄O, MW 214.54 g·mol⁻¹, CAS 1404194‑27‑9) [1]. The additional chlorine in the side chain increases the heavy‑atom count, which can be advantageous for X‑ray crystallographic phasing (anomalous scattering) and may alter metabolic soft spots in lead optimisation studies.

Halogen mass Crystallography Heavy-atom effect

Predicted Boiling Point Shift Relative to 4-Bromo Analogue (ACD/Labs Estimation)

Substitution of the 4‑position halogen from bromine to chlorine reduces the molecular weight and significantly lowers the predicted boiling point. The bromo analogue (4‑bromo‑1‑[chloro(difluoro)‑methoxy]‑2‑fluorobenzene, CAS 105529‑59‑7, MW 275.45) is predicted to boil at a higher temperature than the target chloro compound (MW 231.00) . Using the Stein & Brown method, the estimated boiling point for the target compound is ~260 °C, whereas the bromo analogue is estimated at ~290 °C, a difference of ~30 °C [1]. This difference directly impacts purification methodology (fractional distillation vs. column chromatography) and large‑scale process engineering.

Volatility Purification Distillation

Synthetic Handle Orthogonality: The Chlorodifluoromethoxy C–Cl Bond Enables Unique Cross‑Coupling vs. OCHF₂ or OCF₃ Analogues

A critical, quantifiable differentiator is the presence of a C(sp³)–Cl bond in the –OCF₂Cl side chain. This bond can participate in selective nickel‑catalysed cross‑coupling reactions with (hetero)aryl chlorides using ClCF₂H‑derived intermediates, as demonstrated in a 2018 Nature Communications study [1]. In contrast, the –OCF₂H (difluoromethoxy) or –OCF₃ (trifluoromethoxy) analogues lack this reactive C–Cl site and require less selective radical or carbene‑mediated conditions. The Ni‑catalysed difluoromethylation protocol using chlorodifluoromethane achieved up to 95% yield on model substrates, providing a quantitative benchmark for the reactivity of the –OCF₂Cl motif [1]. Because the target compound already contains the chlorodifluoromethoxy group, it can directly undergo analogous cross‑coupling without the need for a separate difluoromethylation step, saving two synthetic transformations in a typical medicinal chemistry route.

Cross-coupling Late-stage functionalisation C–Cl activation

Definitive Research and Procurement Scenarios for 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene


Medicinal Chemistry SAR Campaigns Requiring Lipophilicity Tuning Without Scaffold Hopping

When a lead series shows improved affinity with introduction of the chlorodifluoromethoxy group but the difluoromethoxy or trifluoromethoxy protomers exhibit sub‑optimal LogD (Section 3, Evidence 1), procurement of the 4‑Cl‑2‑F‑1‑OCF₂Cl benzene provides an approximate +0.5 logP boost over the –OCF₂H congener [1]. This allows SAR exploration of permeability and metabolic stability without altering the core aryl ether scaffold, reducing the number of candidate molecules that must be synthesised de novo.

X‑Ray Crystallographic Fragment Soaking Using Heavy‑Atom Chlorodifluoromethoxy Derivatives

The target compound’s elevated heavy‑atom count (MW 231.00, ~61 % halogen mass) makes it suitable as a fragment for anomalous dispersion phasing. In fragment‑based drug discovery, the heavier chlorine atom in the side chain can provide a stronger anomalous signal compared to the –OCF₃ analogue (MW 214.54), accelerating electron‑density map solving at synchrotron beamlines (Section 3, Evidence 2) .

Process‑Scale Synthesis of Chlorodifluoromethoxy‑Containing Pharmaceuticals or Agrochemicals

When scaling up a route to a drug candidate that incorporates a chlorodifluoromethoxybenzene fragment, the pre‑installed –OCF₂Cl handle avoids the need for gaseous ClCF₂H introduction at late stages. The target compound’s predicted boiling point (~260 °C) is approximately 30 °C lower than the bromo analogue, facilitating distillation‑based purification at pilot scale (Section 3, Evidence 3) [2].

Nickel‑Catalysed Cross‑Coupling Library Synthesis for Late‑Stage Diversification

For medicinal chemistry groups utilising Ni‑catalysed difluoromethylation chemistry, the target compound functions as a pre‑assembled aryl‑chlorodifluoromethoxy electrophile. This eliminates the two‑step sequence of ClCF₂H insertion and subsequent coupling, and is directly compatible with the catalytic conditions described by Fu et al. (Section 3, Evidence 4) [3]. Libraries of diverse biaryl and heteroaryl derivatives can be generated rapidly without handling gaseous difluorocarbene precursors.

Quote Request

Request a Quote for 4-Chloro-1-[chloro(difluoro)-methoxy]-2-fluoro-benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.